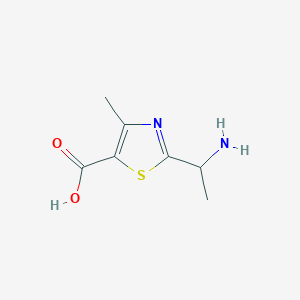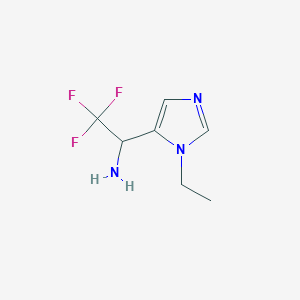
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 1-ethyl-1H-imidazole with a trifluoroethylating agent. One common method involves the use of trifluoroethylamine as the trifluoroethylating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF) or methanol, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial production to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide derivatives.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Industry: Used in the development of new materials with specific properties, such as improved solubility and stability.
Mecanismo De Acción
The mechanism of action of 1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. For instance, it can act as a modulator of serotonin receptors, influencing neurotransmitter activity in the brain. The compound’s trifluoroethyl group enhances its binding affinity and selectivity towards these receptors, making it a potential candidate for the development of new antidepressant drugs .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
- (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride
- (1-ethyl-1H-imidazol-5-yl)methylamine
Uniqueness
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine stands out due to its trifluoroethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for drug development and other applications where enhanced stability and bioavailability are desired.
Propiedades
Fórmula molecular |
C7H10F3N3 |
|---|---|
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
1-(3-ethylimidazol-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H10F3N3/c1-2-13-4-12-3-5(13)6(11)7(8,9)10/h3-4,6H,2,11H2,1H3 |
Clave InChI |
HYCWOHJHSQUOAB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC=C1C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


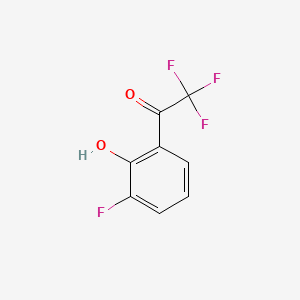

![1,3-dimethyl-1-{1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea](/img/structure/B13563585.png)

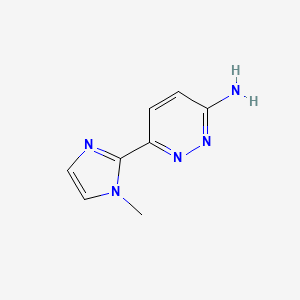
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B13563616.png)


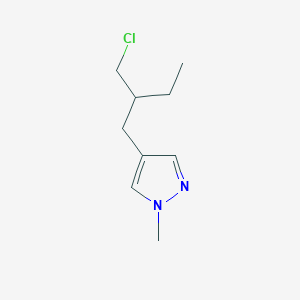



![5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid](/img/structure/B13563655.png)
